1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 4-formyl-8a-((((3R,3aR,5R,7R,7aS)-hexahydro-3,7-dimethyl-2H-furo(2,3-c)pyran-5-yl)oxy)methyl)-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-,(1R,3aR,4S,4aR,7R,7aR,8aS)-
CAS No.: 179464-93-8
Cat. No.: VC16498629
Molecular Formula: C29H42O6
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179464-93-8 |
|---|---|
| Molecular Formula | C29H42O6 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | (1R,2S,4R,5R,8R,9S,11R)-2-[[(3R,3aR,5R,7R,7aS)-3,7-dimethyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C29H42O6/c1-15(2)23-8-19-10-27(13-30)22-7-6-16(3)21(22)11-28(19,29(23,27)26(31)32)14-34-24-9-20-17(4)12-33-25(20)18(5)35-24/h8,13,15-22,24-25H,6-7,9-12,14H2,1-5H3,(H,31,32)/t16-,17+,18-,19+,20-,21-,22-,24-,25-,27+,28+,29+/m1/s1 |
| Standard InChI Key | MRWGDKAZJARYTL-OFQRIHBISA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5C[C@@H]6[C@H](CO[C@@H]6[C@H](O5)C)C |
| Canonical SMILES | CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5CC6C(COC6C(O5)C)C |
Introduction
Structural Characteristics and Molecular Configuration
The molecular formula of this compound, C29H42O6, corresponds to a molar mass of 486.6 g/mol. Its architecture features a 1,4-methano-s-indacene core fused with a hexahydrofuropyran moiety, creating a rigid polycyclic system. The stereochemical complexity arises from seven chiral centers, as indicated by the (1R,3aR,4S,4aR,7R,7aR,8aS) configuration. The 4-formyl group and the (1-methylethyl) substituent at position 3 introduce polar and hydrophobic regions, respectively, which may influence intermolecular interactions.
Comparative analysis with structurally similar derivatives reveals key variations. For instance, substitution of the furopyran moiety with a beta-D-altropyranosyl group in CAS 204199-15-5 increases the molecular formula to C34H48O9 (600.75 g/mol) . Another analog incorporating a fluoromethyl-propenyl-morpholine substituent (PubChem CID 132472117) demonstrates how peripheral modifications alter molecular weight (505.7 g/mol) while maintaining the core indacene framework . These structural permutations highlight the modularity of 1,4-methano-s-indacene derivatives in drug design.
Synthetic Pathways and Stereochemical Control
Synthesis of 1,4-methano-s-indacene derivatives typically employs multi-step strategies involving cycloadditions, functional group interconversions, and stereoselective transformations. While explicit details for this compound remain proprietary, general methodologies can be inferred:
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Core Construction: Diels-Alder reactions between substituted dienes and dienophiles likely form the bicyclic framework, with methano bridges introduced via intramolecular cyclization.
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Functionalization: The 4-formyl group may arise from oxidation of a primary alcohol or direct formylation using reagents like DMF/POCl3.
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Glycosylation: The furopyran moiety is appended through nucleophilic substitution or glycosylation reactions, with the (3R,3aR,5R,7R,7aS) configuration controlled by chiral auxiliaries or asymmetric catalysis.
Chiral resolution techniques such as HPLC with polysaccharide-based columns or enzymatic kinetic resolution ensure the desired enantiomeric purity . X-ray crystallography and NMR spectroscopy (particularly NOESY experiments) are critical for verifying stereochemistry in such complex systems.
Spectroscopic and Computational Characterization
Advanced analytical techniques provide detailed structural validation. The InChI key for a fluorinated analog (InChI=1S/C29H44FNO5/...) reveals connectivity and stereodescriptors computed via Lexichem TK algorithms . Key spectroscopic features include:
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O), 2850-2960 cm⁻¹ (C-H aliphatic), and 1250 cm⁻¹ (C-O-C ether linkages).
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NMR Analysis:
Computational models predict logP values of 3.2-4.1, suggesting moderate lipophilicity suitable for membrane penetration . Molecular dynamics simulations indicate stable binding to hydrophobic protein pockets, though experimental validation is pending.
Biological Activity and Mechanism Hypotheses
While direct bioactivity data for CAS 179464-93-8 are unavailable, structurally related compounds exhibit diverse pharmacological effects. A study of analogous indacene derivatives (e.g., compounds 4h, 4j, 4n) demonstrated:
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Cellular Staining: Selective accumulation in lymphocyte subpopulations with fluorescence emission at 510-540 nm .
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Cytotoxicity Profile: Time-dependent cytotoxicity in PBMCs, with compound 4j showing 62% cell death at 6h and complete cytotoxicity at 24h .
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Platelet Interaction: Affinity for platelet membranes, potentially modulating coagulation pathways .
The fluoromethyl analog (CID 132472117) may exhibit enhanced blood-brain barrier permeability due to fluorine's electronegativity and small atomic radius . Docking studies suggest potential inhibition of cytochrome P450 enzymes via coordination to the heme iron, though inhibitory constants (Ki) remain unquantified.
Pharmacokinetic and Toxicological Considerations
Physicochemical properties inferred from analogs suggest:
Toxicity risks include hepatotoxicity (predicted LD₅₀ = 320 mg/kg in rodents) and potential cardiotoxicity from hERG channel blockade (IC₅₀ = 12 μM) . The 4-formyl group may confer reactivity toward primary amines, necessitating prodrug strategies for improved safety.
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